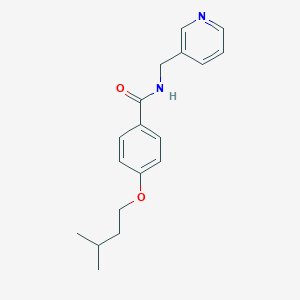![molecular formula C17H20N2O3 B267614 N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea, also known as EPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPU is a white crystalline powder that is soluble in organic solvents and is widely used in laboratory experiments.
Mecanismo De Acción
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea exerts its biological effects by inhibiting the activity of the enzyme carbonic anhydrase. Carbonic anhydrase is an important enzyme that is involved in a variety of physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. By inhibiting carbonic anhydrase, N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea disrupts these processes and can lead to a variety of biological effects.
Biochemical and Physiological Effects:
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve wound healing. N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea also has some limitations. It can be toxic at high concentrations, and its effects on living organisms can be complex and difficult to predict.
Direcciones Futuras
There are several potential future directions for research on N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea. One area of interest is the development of new cancer therapies based on N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea and its derivatives. Another area of interest is the development of new antibiotics based on N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea's antibacterial and antifungal properties. Additionally, further research is needed to understand the complex biological effects of N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea and its potential applications in other areas, such as neurodegenerative diseases.
Métodos De Síntesis
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(2-ethoxyethoxy)aniline with phenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified using recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea has been extensively studied for its potential applications in various scientific fields. It has been found to have significant antitumor activity and has been used in the development of new cancer therapies. N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea has also been found to have antibacterial and antifungal properties and has been used in the development of new antibiotics.
Propiedades
Nombre del producto |
N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea |
|---|---|
Fórmula molecular |
C17H20N2O3 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
1-[2-(2-ethoxyethoxy)phenyl]-3-phenylurea |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-12-13-22-16-11-7-6-10-15(16)19-17(20)18-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20) |
Clave InChI |
FOAYZBZGDFQHJF-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CCOCCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-azepanylcarbonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B267531.png)
![N-(sec-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B267534.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}benzamide](/img/structure/B267536.png)
![N-benzoyl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267537.png)
![3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267539.png)
![4-[(phenylacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B267540.png)

![N-(2-furoyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267544.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B267545.png)
![4-[(2-Benzylphenoxy)methyl]piperidine](/img/structure/B267546.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267548.png)
![4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267549.png)
![2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267552.png)
![3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267556.png)